N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a complex organic compound that features a thiophene ring substituted with a chlorine atom, an oxadiazole ring, and a phenylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves multiple steps:
Preparation of 5-chlorothiophene-2-carboxylic acid: This can be achieved by dissolving 5-chloro-2-acetylthiophene in acetone, followed by the addition of potassium dihydrogen phosphate and sodium chlorite solutions.
Formation of the oxadiazole ring: The carboxylic acid derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
Coupling with phenylpropanamide: The final step involves coupling the oxadiazole derivative with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Electrophilic substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic substitution: The chlorine atom on the thiophene ring can be replaced by nucleophiles under appropriate conditions.
Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides can be used, often in the presence of a base.
Cyclization reactions: Reagents like carbon disulfide and potassium hydroxide are used for forming oxadiazole rings.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution on the thiophene ring can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted thiophenes .
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar thiophene and oxadiazole structure but differs in its sulfonamide group.
5-chloro-2-thienylboronic acid: Another thiophene derivative with a boronic acid group instead of the oxadiazole and phenylpropanamide groups.
Uniqueness
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is unique due to its combination of a chlorinated thiophene ring, an oxadiazole ring, and a phenylpropanamide group. This unique structure imparts distinct electronic and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-12-8-7-11(22-12)14-18-19-15(21-14)17-13(20)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIROMZIYZGSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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